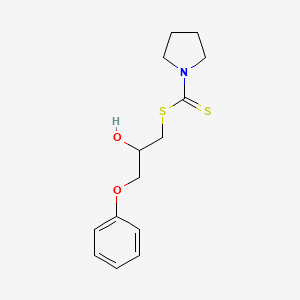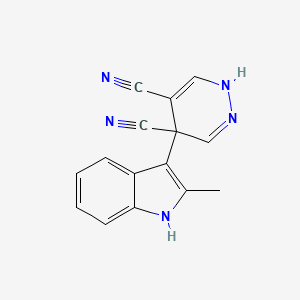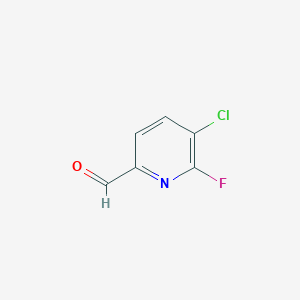
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include methoxy-substituted aromatic compounds and naphthyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups.
科学的研究の応用
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 5-methoxy-1,6-naphthyridin-2(1H)-one
- 3-phenyl-1,6-naphthyridin-2(1H)-one
- 5-methoxy-3-phenylquinoline
Uniqueness
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18) |
InChIキー |
VFHSEODREDHZMM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)

![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
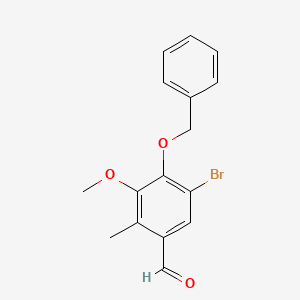
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
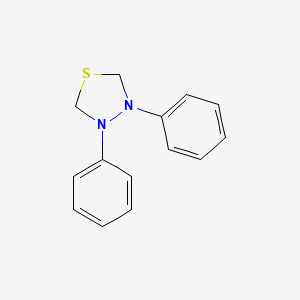
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
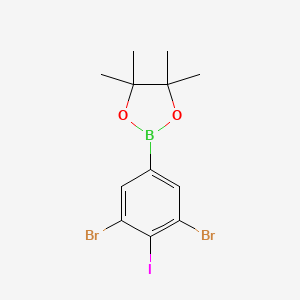
![3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
